molecular formula C10H9NS B1619965 4-Mercapto-2-methylquinoline CAS No. 90945-94-1

4-Mercapto-2-methylquinoline

Cat. No. B1619965
CAS RN: 90945-94-1
M. Wt: 175.25 g/mol
InChI Key: FQKLIBNGRKRDCL-UHFFFAOYSA-N
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Description

4-Mercapto-2-methylquinoline (4-MMQ) is a versatile chemical compound with a wide range of applications in the scientific research field. It is an organosulfur compound, containing a quinoline ring structure with a thiol group attached at the 4-position. Its unique properties make it a highly useful compound for a variety of lab experiments, and its ability to interact with other molecules has been studied extensively.

Scientific Research Applications

Antitumor Agents 4-Mercapto-2-methylquinoline derivatives have been studied for their potential as antitumor agents. A novel series of these compounds showed selective activities toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. This highlights the compound's potential in cancer treatment research (Alanazi et al., 2013).

Fluorescence Properties The fluorescence properties of 4-Mercapto-2-methylquinoline have been investigated, showing substantial dependence on dimethylsulfoxide (DMSO) concentration. This research indicates its possible application in fluorescence-based analytical methods (Grigoryan et al., 2021).

Synthesis of Derivatives The synthesis of various derivatives of 4-Mercapto-2-methylquinoline has been researched, contributing to the development of new compounds with potential applications in various fields like medicinal chemistry (Avetisyan et al., 2008).

Antioxidant and Antihemolytic Activity Studies have been conducted on the antioxidant and antihemolytic activity of 4-Mercapto-2-methylquinoline derivatives. These compounds showed effects on the structural stability of erythrocytes, suggesting their potential use in protecting against oxidative damage (Malakyan et al., 2009).

Synthesis Techniques Efficient synthesis techniques for bi-quinolines using 4-Mercapto-2-methylquinoline derivatives under solvent-free conditions have been developed, which could be crucial for industrial applications in chemical synthesis (Naik et al., 2010).

Antibacterial Activity Certain derivatives of 4-Mercapto-2-methylquinoline have shown antibacterial activity, indicating their potential application in the development of new antimicrobial agents (El-zohry et al., 2007).

Electrochemical Applications Research has been done on the electrochemical oxidation of catechols in the presence of 4-Mercapto-2-methylquinoline, demonstrating its potential use in electrochemical synthesis and analysis (Fakhari et al., 2008).

Mechanism of Action

Target of Action

4-Mercapto-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .

Mode of Action

Quinoline and its derivatives have shown substantial biological activities , suggesting that 4-Mercapto-2-methylquinoline may interact with its targets to induce biological changes.

Biochemical Pathways

Quinoline and its derivatives are known to have versatile applications in industrial and synthetic organic chemistry , indicating that they may affect a variety of biochemical pathways.

Result of Action

Given that 2-methylquinoline and its derivatives have shown substantial biological activities , it can be inferred that 4-Mercapto-2-methylquinoline may have significant biological effects.

properties

IUPAC Name

2-methyl-1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKLIBNGRKRDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238329
Record name 4-Quinolinethiol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Methylquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0302391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

90945-94-1
Record name 4-Quinolinethiol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090945941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinethiol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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